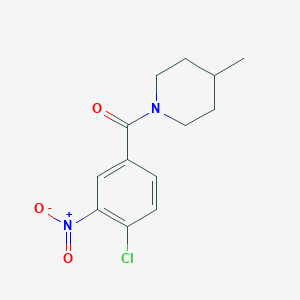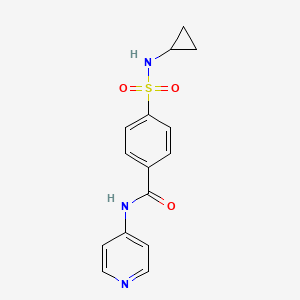![molecular formula C8H14O4 B2808718 2-[(4-Methyloxan-4-yl)oxy]acetic acid CAS No. 2137550-82-2](/img/structure/B2808718.png)
2-[(4-Methyloxan-4-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Methyloxan-4-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 2137550-82-2 . It has a molecular weight of 174.2 and its IUPAC name is 2- ( (4-methyltetrahydro-2H-pyran-4-yl)oxy)acetic acid . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for “2-[(4-Methyloxan-4-yl)oxy]acetic acid” is 1S/C8H14O4/c1-8 (12-6-7 (9)10)2-4-11-5-3-8/h2-6H2,1H3, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of “2-[(4-Methyloxan-4-yl)oxy]acetic acid” is an oil . It has a molecular formula of C8H14O4 and a molecular weight of 174.19 .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
The research on derivatives and related compounds of 2-[(4-Methyloxan-4-yl)oxy]acetic acid has led to the exploration of novel synthetic pathways and the characterization of chemical properties. For example, studies have reported on the synthesis of thiazolidin-4-ones based on related acetic acid derivatives, highlighting their potential in creating new chemical entities with possible antibacterial activities (M. Čačić et al., 2009). Similarly, research on the synthesis of 8-substituted 5H,9H-6-oxa-7-aza-benzocyclononene-10,11-dione-11-O-methyloximes has contributed to the development of new [1,2]-oxazonine ring systems, demonstrating the chemical versatility of acetic acid derivatives (A. Pascual et al., 2000).
Pharmacological Applications
The exploration of acetic acid derivatives for pharmacological applications is another significant area of research. Studies have synthesized and evaluated the antibacterial activity of benzoxazine analogues, indicating the potential medicinal value of these compounds (Naveen Kadian et al., 2012). Additionally, the investigation into antitumor agents based on xanthene acetic acids has revealed relationships between structure and in vivo activity, suggesting a pathway to more effective cancer treatments (G. Atwell et al., 1990).
Photocatalysis and Environmental Applications
Research on the photocatalytic decomposition of acetic acid on TiO2 has provided insights into renewable energy applications and environmental remediation (Darrin S. Muggli & J. Falconer, 1999). This study demonstrates the potential of acetic acid derivatives in enhancing photocatalytic processes for pollution reduction and energy conversion.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
2-(4-methyloxan-4-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(12-6-7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSRPVOILYKDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2808639.png)

![6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2808643.png)


![(3Z)-5-bromo-1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2808649.png)
![N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808650.png)

![ethyl (E)-3-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]prop-2-enoate](/img/structure/B2808655.png)
![N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2808656.png)
![3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine](/img/structure/B2808657.png)
